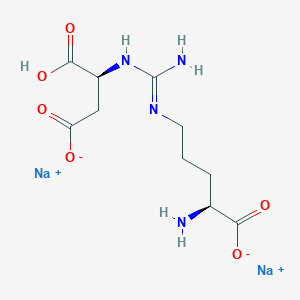

Argininosuccinic acid disodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C10H16N4Na2O6 |

|---|---|

分子量 |

334.24 g/mol |

IUPAC名 |

disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate |

InChI |

InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |

InChIキー |

NIOYXHIHRCWMMB-USPAICOZSA-L |

異性体SMILES |

C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+] |

正規SMILES |

C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Argininosuccinic Acid Disodium Salt in the Urea Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1] This deficiency disrupts the body's primary mechanism for nitrogen waste disposal, leading to hyperammonemia and the accumulation of argininosuccinic acid. ASA is the second most common urea cycle disorder, with an incidence estimated at 1 in 70,000 to 218,000 newborns.[1][2] The clinical presentation is varied, ranging from severe neonatal-onset hyperammonemia to later-onset forms with more subtle neurological and hepatic symptoms.[1][3] While hyperammonemia is a major contributor to acute neurological damage, the chronic and progressive nature of the disease suggests a more complex pathophysiology.[1] This guide provides a detailed examination of the molecular mechanisms underlying ASA, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

The Urea Cycle and the Pivotal Role of Argininosuccinic Acid

The urea cycle is a series of six enzymatic reactions that primarily occur in the liver to convert toxic ammonia (B1221849) into urea for excretion.[4][5][6] Argininosuccinic acid is a key intermediate in this pathway. Its formation and subsequent cleavage are critical for the cycle's progression.

The synthesis of argininosuccinic acid is catalyzed by argininosuccinate synthetase (ASS), which condenses citrulline and aspartate.[7] Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinic acid to produce arginine and fumarate (B1241708).[8][9] Arginine is then hydrolyzed by arginase to generate urea and ornithine, the latter of which is transported back into the mitochondria to continue the cycle. Fumarate, on the other hand, links the urea cycle to the citric acid cycle.[6]

In argininosuccinic aciduria, the deficiency of ASL leads to a blockage in the urea cycle. This results in the accumulation of argininosuccinic acid in the blood, cerebrospinal fluid, and urine, and a deficiency of arginine.[1] The buildup of ammonia, a potent neurotoxin, is a primary cause of the severe neurological symptoms seen in the neonatal-onset form of the disorder.[1][2]

Pathophysiology Beyond Hyperammonemia

The pathophysiology of ASA extends beyond simple ammonia toxicity. The deficiency of ASL also impacts the nitric oxide (NO) synthesis pathway. ASL is involved in the citrulline-nitric oxide cycle, which regenerates arginine for use by nitric oxide synthase (NOS).[8] A lack of ASL function can lead to impaired NO production, contributing to endothelial dysfunction and other systemic manifestations of the disease.[1]

Furthermore, the accumulation of argininosuccinic acid itself is believed to contribute to the pathology.[10] There is evidence that it can induce oxidative and nitrosative stress, leading to cellular damage.[3][11][12] This may explain some of the chronic and progressive features of ASA that are not solely attributable to hyperammonemia.[11]

Quantitative Data

The following tables summarize key quantitative data related to the urea cycle, argininosuccinic acid metabolism, and the biochemical hallmarks of argininosuccinic aciduria.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver | [9] |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | Human Erythrocytes | [9] |

| Arginase | Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver | [9] |

| Arginase | Arginine | 9.5 mM | 170 nmol/h/mg Hb | Human Erythrocytes | [9] |

Table 2: Typical Metabolite Concentrations in Argininosuccinic Aciduria vs. Healthy Individuals

| Metabolite | Fluid | Healthy Individual | Argininosuccinic Aciduria Patient | Reference |

| Argininosuccinic Acid | Plasma | Not detectable | 5-110 µmol/L | [13] |

| Argininosuccinic Acid | Urine | Not detectable | >10,000 µmol/g creatinine | |

| Citrulline | Plasma | 22 µmol/L | 100-300 µmol/L | [13][14] |

| Ammonia | Plasma | < 50 µmol/L | >150 µmol/L (can exceed 1000 µmol/L during crisis) | [13] |

| Arginine | Plasma | 50-100 µmol/L | Low | [13] |

| Orotic Acid | Plasma | < 1 µmol/L | Elevated, can exceed 60 µmol/L | [15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for research in this field.

Protocol 1: Measurement of Argininosuccinate Lyase (ASL) Enzyme Activity

This spectrophotometric assay measures the forward reaction of ASL by quantifying the production of fumarate from argininosuccinate, which absorbs light at 240 nm.[16][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

100 mM Potassium Phosphate (B84403) Buffer, pH 7.5

-

11.7 mM Argininosuccinic Acid solution

-

Bradford assay reagent for protein quantification

-

UV-compatible 96-well plate or cuvettes

-

Spectrophotometer with temperature control (37°C)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells (e.g., patient-derived fibroblasts) to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse them using an appropriate volume of cell lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using the Bradford assay.

-

-

Assay Reaction:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Mix by inversion and equilibrate to 37°C in the spectrophotometer.

-

Monitor the absorbance at 240 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic Acid solution.[16]

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of fumarate (2.44 x 10^3 M^-1 cm^-1).

-

Protocol 2: Measurement of Argininosuccinate Synthetase (ASS) Activity

This is a radiochemical assay that measures the conversion of [U-14C]aspartate to [14C]fumarate in the presence of excess argininosuccinase and arginase.[18]

Materials:

-

L-[U-14C]aspartate

-

L-citrulline

-

ATP and an ATP-generating system (e.g., creatine (B1669601) phosphate and creatine kinase)

-

Argininosuccinase (ASL)

-

Arginase

-

Dowex-50 resin

-

Scintillation counter and fluid

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing L-[U-14C]aspartate, L-citrulline, ATP, and an ATP-generating system in an appropriate buffer.

-

Add an excess of argininosuccinase and arginase to the mixture.

-

-

Enzyme Reaction:

-

Add the cell or tissue homogenate to the reaction mixture and incubate under optimized conditions.

-

-

Separation and Quantification:

-

Stop the reaction and acidify the mixture.

-

Apply the mixture to a small Dowex-50 column.

-

Elute the [14C]fumarate (and its conversion product, malate) with water. The unreacted [14C]aspartate will remain on the column.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the specific radioactivity of the [U-14C]aspartate.

-

Protocol 3: Quantification of Plasma Amino Acids by LC-MS/MS

This method allows for the simultaneous quantification of multiple amino acids in plasma.[1][7][8][19]

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column (e.g., Intrada Amino Acid column)

-

Mobile phases (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile/water/formic acid)

-

Internal standards (stable-isotope-labeled amino acids)

-

Sulfosalicylic acid for protein precipitation

Procedure:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.[1]

-

Separate the amino acids using a suitable gradient elution program.

-

Detect and quantify the amino acids using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate standard curves for each amino acid using known concentrations.

-

Quantify the concentration of each amino acid in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows.

Caption: The Urea Cycle Pathway.

Caption: The Citrulline-NO Cycle.

Caption: Diagnostic Workflow for Argininosuccinic Aciduria.

Conclusion

Argininosuccinic acid disodium (B8443419) salt is a critical intermediate in the urea cycle, and its metabolism is central to nitrogen homeostasis. The deficiency of argininosuccinate lyase in argininosuccinic aciduria leads to a complex and severe metabolic disorder. A thorough understanding of the pathophysiology, including the roles of hyperammonemia, nitric oxide deficiency, and oxidative stress, is essential for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to improve the outcomes for individuals with this challenging condition.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Argininosuccinic aciduria: clinical and biochemical findings in three children with the late onset form, with special emphasis on cerebrospinal fluid findings of amino acids and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accurate Measurement of the in vivo Ammonium Concentration in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cocukmetabolizma.com [cocukmetabolizma.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma concentrations and renal clearance of orotic acid in argininosuccinic acid synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

Argininosuccinic Acid Disodium Salt and Nitric Oxide Synthesis: A Technical Guide

Executive Summary: Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in vascular homeostasis, neurotransmission, and immune response. Its synthesis is primarily catalyzed by nitric oxide synthase (NOS) from the amino acid L-arginine. The sustained production of NO is dependent on the efficient recycling of the co-product L-citrulline back to L-arginine, a pathway known as the citrulline-NO cycle. Argininosuccinic acid is a key intermediate in this cycle, formed by argininosuccinate (B1211890) synthetase (ASS) and subsequently cleaved by argininosuccinate lyase (ASL) to yield L-arginine. Recent evidence has elevated the role of this pathway from simple substrate regeneration to a highly organized and essential component of NO regulation. Deficiencies in ASL, as seen in the genetic disorder Argininosuccinic Aciduria (ASA), lead to systemic NO deficiency, highlighting that endogenous arginine synthesis is crucial for maintaining NO homeostasis. Furthermore, ASL plays a structural role, forming a metabolon with ASS and NOS to facilitate the direct channeling of newly synthesized arginine to NOS. This guide provides an in-depth examination of the biochemical and molecular mechanisms linking argininosuccinic acid to NO synthesis, presents quantitative data from key studies, details relevant experimental protocols, and explores the therapeutic implications of these findings.

The Central Role of the L-Arginine-NO Pathway

Nitric oxide is synthesized from the terminal guanidino nitrogen of L-arginine by a family of NOS enzymes.[1][2][3] This reaction is a five-electron oxidation process that requires molecular oxygen and NADPH as co-substrates, and several cofactors including FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[4][5][6] The reaction produces NO and L-citrulline as co-products.[5]

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.[5]

-

Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.

-

Endothelial NOS (eNOS or NOS3): Located in vascular endothelial cells, it is responsible for the vasodilator tone essential for blood pressure regulation.[5]

The Citrulline-NO Cycle: Sustaining NO Production via Argininosuccinic Acid

While extracellular L-arginine can fuel NO production, many cells rely on an internal recycling pathway to regenerate L-arginine from L-citrulline. This process, known as the citrulline-NO cycle, is critical for sustained NO synthesis, particularly in the vascular endothelium and nervous system.[7][8] Argininosuccinic acid is the central intermediate in this two-step enzymatic pathway.

-

Argininosuccinate Synthetase (ASS): This enzyme catalyzes the condensation of L-citrulline and L-aspartate to form argininosuccinic acid, in an ATP-dependent reaction.[7][9][10]

-

Argininosuccinate Lyase (ASL): ASL cleaves argininosuccinic acid to produce L-arginine and fumarate (B1241708).[9][10] The newly synthesized L-arginine is then available as a substrate for NOS, while fumarate can enter the Krebs cycle.

This intracellular recycling is crucial and considered the rate-limiting step for NO production in many cell types.[7]

Argininosuccinic Aciduria (ASA): A Human Model of Systemic NO Deficiency

Argininosuccinic Aciduria (ASA) is the second most common urea (B33335) cycle disorder, caused by a deficiency in the ASL enzyme.[11][12] This leads to an accumulation of the substrate argininosuccinic acid and a deficiency of the product, L-arginine.[11] Patients with ASA exhibit a complex clinical phenotype that includes systemic hypertension and neurocognitive deficits, even in the absence of severe hyperammonemic episodes.[11][12][13]

This observation led to the hypothesis that many long-term complications in ASA are a direct result of chronic NO deficiency.[13] Studies in both human ASA patients and hypomorphic mouse models of ASL deficiency confirm that the loss of ASL function results in markedly reduced NO synthesis.[14][15] This deficiency persists even with oral arginine supplementation, suggesting that the intracellular, ASL-dependent production of arginine is non-redundant and essential for NO homeostasis.

The NOS Metabolon: A Structural Role for ASL in Arginine Channeling

The inability of supplemental arginine to fully rescue NO production in ASA patients pointed to a more complex mechanism than simple substrate deficiency. Research has revealed that ASL, in addition to its catalytic activity, serves a structural function by anchoring a multi-protein complex, or "metabolon".[14][16] This complex includes ASS, NOS, and the cationic amino acid transporter (CAT), which facilitates the channeling of both endogenously synthesized and extracellularly transported L-arginine directly to NOS.[14]

In ASL deficiency, this complex is disrupted, impairing the ability of NOS to access L-arginine from any source.[11][14] This provides a mechanistic explanation for the profound NO deficiency observed in ASA and resolves the long-standing "arginine paradox," where systemic arginine levels do not always correlate with NO production rates.

Quantitative Data from Experimental Models

Studies using a hypomorphic mouse model of ASL deficiency (AslNeo/Neo) and human patients have provided quantitative data on the impact of impaired argininosuccinic acid metabolism on NO synthesis.

| Parameter | Control/Wild-Type | ASL Deficient Model/Patient | Source |

| Mouse Model (AslNeo/Neo) | |||

| ASL RNA Expression | 100% | ~25% | [17] |

| ASL Protein Expression | 100% | ~25% | [17] |

| ASL Enzyme Activity | 100% | ~16% | [17] |

| Plasma Citrulline | Normal | Elevated | [16][17] |

| Plasma Argininosuccinic Acid | Undetectable | Elevated | [16][17] |

| Plasma Arginine | Normal | Reduced | [17] |

| Human Patients | |||

| Serum Nitrite (B80452)/Nitrate (B79036) (NOx⁻) | Significantly Higher | Significantly Lower (ASS Deficiency) | [18] |

| Serum Nitrite/Nitrate (NOx⁻) | Significantly Higher | Normal (ASL Deficiency on Arg) | [18] |

| NO-dependent Vasodilation | Normal | Significantly Decreased | [11] |

| NO Production (from ¹⁵N-Arginine) | Normal | Decreased | [16] |

Table 1: Summary of quantitative and semi-quantitative findings in ASL deficiency models and related urea cycle defects. Note that NOx⁻ levels in ASL deficient patients can be normalized with arginine supplementation, but this does not correct the underlying impairment in NO-dependent vascular function.[11][18]

Experimental Protocols

The assessment of NO synthesis and the activity of related enzymes is fundamental to research in this field. Below are detailed methodologies for key experiments.

Measurement of Total Nitric Oxide Production (Griess Assay)

This indirect method quantifies NO by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively known as NOx. The assay involves the enzymatic reduction of nitrate to nitrite, followed by a colorimetric reaction.[19][20][21][22]

Principle: The Griess reaction is a diazotization reaction where an acidified nitrite solution reacts with sulfanilamide (B372717) to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative that absorbs light strongly at ~540 nm.[19][22]

Methodology:

-

Sample Preparation: Collect biological samples (plasma, serum, tissue homogenates, cell culture media). Deproteinate samples if necessary (e.g., using zinc sulfate (B86663) precipitation or ultrafiltration) to avoid interference.

-

Nitrate Reduction:

-

To measure total NOx, nitrate in the sample must first be converted to nitrite. This is typically achieved by incubating the sample with nitrate reductase and its cofactor, NADPH.[23]

-

Prepare a reaction mixture containing the sample, nitrate reductase, and NADPH in an appropriate buffer.

-

Incubate at room temperature for a duration specified by the kit or protocol (e.g., 40-60 minutes).[24]

-

-

Colorimetric Reaction:

-

Quantification:

-

Measure the absorbance of the samples and a set of nitrite standards at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Measurement of NOS Activity (L-Citrulline Conversion Assay)

This is a direct and classic method for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[20][26]

Principle: NOS stöchiometrically converts L-arginine to L-citrulline and NO. By using L-[³H]arginine or L-[¹⁴C]arginine as the substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity in the sample.

Methodology:

-

Homogenate Preparation: Prepare tissue or cell homogenates in a suitable buffer containing protease inhibitors and necessary NOS cofactors (except L-arginine).

-

Reaction Initiation:

-

Set up reaction tubes containing the homogenate, a reaction buffer with all cofactors (NADPH, FAD, FMN, BH4, calmodulin, Ca²⁺), and radiolabeled L-arginine.

-

Initiate the reaction by transferring tubes to a 37°C water bath.

-

-

Reaction Termination:

-

After a defined incubation period (e.g., 15-30 minutes), stop the reaction by adding an ice-cold stop buffer containing EDTA/EGTA to chelate calcium and a high concentration of non-radiolabeled L-arginine.

-

-

Separation of L-Citrulline:

-

The key step is to separate the product, L-[³H]citrulline, from the unreacted substrate, L-[³H]arginine.

-

This is achieved by applying the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50WX-8). The positively charged L-arginine binds to the resin, while the neutral L-citrulline passes through.

-

-

Quantification:

-

The radioactivity of the eluate (containing L-[³H]citrulline) is measured using liquid scintillation counting.

-

NOS activity is calculated based on the specific activity of the radiolabeled L-arginine and expressed as pmol of L-citrulline formed per minute per mg of protein.

-

Therapeutic Implications and Future Directions

The understanding that ASA is a disease of NO deficiency has opened new therapeutic avenues.[11] Since arginine supplementation is insufficient due to the disrupted channeling mechanism, providing an exogenous, NOS-independent source of NO is a rational strategy.

-

NO Supplementation: Clinical studies have shown that monotherapy with NO supplements can lead to long-term control of hypertension and a decrease in cardiac hypertrophy in ASA patients.[11][12][13] Furthermore, improvements in some neurocognitive parameters have been observed.[11][12] Clinical trials are ongoing to further investigate the efficacy of NO supplementation on neurocognitive functions in individuals with ASL deficiency.[27][28]

-

Nitrite Administration: In mouse models, administration of nitrite, which can be converted to NO in vivo, successfully rescued manifestations of NO deficiency.[14][16]

These findings establish ASA as a critical human model of congenital NO deficiency and suggest that targeting the NO pathway could be beneficial. Future research may focus on developing more effective NO delivery systems and exploring the role of this pathway in other conditions where arginine metabolism is dysregulated. The central role of argininosuccinic acid metabolism underscores its importance as a potential target for manipulating NO production in a variety of physiological and pathological contexts.[14]

References

- 1. The L-arginine-nitric oxide pathway. | Semantic Scholar [semanticscholar.org]

- 2. karger.com [karger.com]

- 3. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Argininosuccinate synthetase from the urea cycle to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Argininosuccinic acid - Wikipedia [en.wikipedia.org]

- 11. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric-oxide supplementation for treatment of long-term complications in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Requirement of argininosuccinate lyase for systemic nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Argininosuccinate lyase is an essential regulator of nictric oxide hom" by A Erez, Y Chen et al. [ecommons.aku.edu]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Evaluation of endogenous nitric oxide synthesis in congenital urea cycle enzyme defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lazarlab.com [lazarlab.com]

- 22. mdpi.com [mdpi.com]

- 23. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. abcam.com [abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. ASL/ASA [nucdf.org]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

Mechanism of Action of Argininosuccinic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininosuccinic acid is a critical intermediate metabolite in the urea (B33335) cycle, essential for the detoxification of ammonia (B1221849) and the endogenous synthesis of arginine. Its disodium (B8443419) salt is often utilized in biochemical research. The mechanism of action of argininosuccinic acid is intrinsically linked to its role as a substrate for the enzyme argininosuccinate (B1211890) lyase (ASL). In the inherited metabolic disorder argininosuccinic aciduria, a deficiency in ASL leads to the accumulation of argininosuccinic acid, resulting in hyperammonemia and a complex systemic phenotype that extends beyond the urea cycle. This guide provides an in-depth exploration of the biochemical roles of argininosuccinic acid, the pathophysiology of its accumulation, and its impact on interconnected metabolic and signaling pathways, including nitric oxide synthesis and cellular redox homeostasis.

Introduction

Argininosuccinic acid is a non-proteinogenic amino acid synthesized in the cytosol from citrulline and aspartic acid by the enzyme argininosuccinate synthetase (ASS).[1][2] It represents the metabolic junction where the urea cycle receives its second nitrogen atom (from aspartate) for the ultimate synthesis of urea.[1][3] The subsequent cleavage of argininosuccinic acid by argininosuccinate lyase (ASL) is a pivotal step, yielding L-arginine and fumarate (B1241708).[1][4] L-arginine continues in the urea cycle, while fumarate links this pathway to the Krebs cycle.[4][5]

A deficiency in ASL leads to argininosuccinic aciduria (ASA), the second most common urea cycle disorder, with an estimated incidence of 1 in 70,000 live births.[3][6][7] The pathophysiology of ASA is not solely attributed to hyperammonemia but also involves the systemic effects of argininosuccinic acid accumulation and arginine deficiency.[8] Recent research has highlighted the dual role of ASL, which functions not only catalytically but also as a structural component of a protein complex required for systemic nitric oxide (NO) production.[9][10] Consequently, the accumulation of argininosuccinic acid is associated with NO deficiency and increased oxidative and nitrosative stress.[8][11]

This technical guide will detail the mechanism of action of argininosuccinic acid by examining its role in key metabolic pathways, the consequences of its accumulation in ASL deficiency, and the experimental approaches used to study its function.

Biochemical and Metabolic Role

The primary mechanism of action of argininosuccinic acid is its function as a metabolic intermediate.

The Urea Cycle

In the liver, argininosuccinic acid is a transient but essential molecule for the disposal of nitrogenous waste. The formation and cleavage of argininosuccinic acid are central to the conversion of ammonia into urea.[5]

Arginine Biosynthesis and the Citrulline-NO Cycle

Beyond the liver, the synthesis and breakdown of argininosuccinic acid are crucial for the de novo synthesis of arginine in various tissues.[12][13] This is particularly important for the generation of nitric oxide (NO), a critical signaling molecule. ASL is part of a multi-protein complex with nitric oxide synthase (NOS), facilitating the channeling of newly synthesized arginine for NO production.[10][14][15]

Pathophysiology of Argininosuccinic Acid Accumulation

In ASL deficiency, the accumulation of argininosuccinic acid in plasma, cerebrospinal fluid, and urine is a biochemical hallmark.[9][16][17] This accumulation, along with the downstream effects of enzyme deficiency, leads to a multifaceted pathology.

Hyperammonemia

The blockage of the urea cycle results in the accumulation of ammonia, a potent neurotoxin, leading to the severe neurological symptoms seen in neonatal-onset ASA.[18][19][20]

Nitric Oxide Deficiency

Despite arginine supplementation, patients with ASA exhibit systemic NO deficiency.[14] This is attributed to the disruption of the ASL-NOS protein complex, impairing the ability of cells to utilize both endogenous and extracellular arginine for NO synthesis.[9][10] This deficiency contributes to long-term complications such as hypertension and neurocognitive deficits.[6][21]

Oxidative and Nitrosative Stress

Argininosuccinic acid itself can induce oxidative stress by promoting the generation of reactive oxygen species (ROS), leading to lipid and protein oxidation and a decrease in cellular glutathione (B108866) levels.[18][22][23] Furthermore, under conditions of oxidative stress, argininosuccinic acid can be converted to guanidinosuccinic acid, a nitric oxide mimic that can contribute to nitrosative stress.[8][22]

Data Presentation

Table 1: Kinetic Parameters of Argininosuccinate Lyase (ASL)

| Source Organism | Apparent Km (Argininosuccinate) | Vmax | Reference |

| Rat Liver | 1.25 mM | 0.54 µmol/h/mg protein | [4] |

| Human Erythrocytes | 0.66 mM | 7.2 nmol/h/mg Hb | [4] |

| Bovine Liver | - | - | [15] |

| Human (UniProt) | 0.12 mM | 10.36 µmol/min/mg | [24] |

Table 2: Metabolite Concentrations in Argininosuccinic Aciduria (ASA)

| Metabolite | Fluid | Condition | Concentration Range | Reference |

| Argininosuccinic Acid | Plasma | Normal | <5 µmol/L | [25] |

| Plasma | ASA | 5-110 µmol/L | [16][25] | |

| Urine | ASA | >10,000 µmol/g creatinine | [16] | |

| Citrulline | Plasma | ASA | 100-300 µmol/L | [16][25] |

| Ammonia | Plasma | ASA (Neonatal Onset) | >150 µmol/L (can exceed 1,000 µmol/L) | [10][25] |

| Arginine | Plasma | ASA | Low | [5][25] |

| Glutamine | Plasma | ASA | Elevated | [10][16] |

Experimental Protocols

Measurement of Argininosuccinate Lyase (ASL) Enzyme Activity

This spectrophotometric assay quantifies the production of fumarate from argininosuccinate, which absorbs light at 240 nm.[9][26]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

11.7 mM Argininosuccinic Acid Disodium Salt solution

-

Bradford assay reagent

-

UV-compatible 96-well plate or cuvettes

-

Spectrophotometer with temperature control (37°C)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells (e.g., patient-derived fibroblasts, HEK293T cells) to 80-90% confluency.[26]

-

Wash cells with ice-cold PBS and lyse using an appropriate volume of cell lysis buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[26]

-

Collect the supernatant and determine the protein concentration using the Bradford assay.

-

-

Enzyme Assay:

-

In a quartz cuvette or UV-compatible plate, prepare a reaction mixture containing:[9]

-

Mix and equilibrate to 37°C in the spectrophotometer.

-

Monitor the absorbance at 240 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic Acid solution.[9][26]

-

Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.[9]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.

-

Enzyme activity is calculated using the molar extinction coefficient of fumarate (2.44 mM-1cm-1) and normalized to the protein concentration of the lysate.

-

Quantification of Argininosuccinic Acid in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of argininosuccinic acid.[14][27]

General Workflow:

-

Sample Preparation:

-

Plasma or urine samples are deproteinized, typically by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The supernatant is collected, dried, and reconstituted in an appropriate mobile phase.

-

-

Chromatographic Separation:

-

A mixed-mode solid-phase column is often used to achieve baseline resolution of argininosuccinic acid from isobaric interferences without derivatization.[14][27]

-

A gradient elution with an ammonium (B1175870) formate (B1220265) buffer is commonly employed.[14]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for argininosuccinic acid and an internal standard are monitored for quantification.

-

In Vitro Model of Argininosuccinic Acid-Induced Oxidative Stress

This protocol describes an in vitro assay to assess the direct oxidative effects of argininosuccinic acid on brain tissue homogenates.[18][22]

Materials:

-

Rat cerebral cortex tissue

-

Tris-HCl buffer (pH 7.4)

-

Argininosuccinic acid solution

-

Reagents for measuring malondialdehyde (MDA), reactive oxygen species (e.g., DCFH-DA), and reduced glutathione (GSH).

Procedure:

-

Prepare a homogenate of rat cerebral cortex in Tris-HCl buffer.

-

Incubate the homogenate with varying concentrations of argininosuccinic acid (e.g., 250-1000 µM) for 1 hour at 37°C.[22]

-

Measure markers of oxidative stress:

-

Lipid Peroxidation: Quantify MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.

-

ROS Production: Measure the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the fluorescent dichlorofluorescein (DCF).

-

Antioxidant Status: Determine the concentration of reduced glutathione (GSH) using Ellman's reagent.

-

-

Compare the results from argininosuccinic acid-treated samples to control samples to assess the induction of oxidative stress.

Visualizations

Figure 1: The Urea Cycle pathway highlighting Argininosuccinic Acid.

Figure 2: Role of Argininosuccinic Acid in Nitric Oxide Synthesis.

Figure 3: Workflow for ASL Enzyme Activity Assay.

Conclusion

The mechanism of action of argininosuccinic acid is defined by its pivotal role as a metabolic intermediate at the crossroads of nitrogen disposal and arginine biosynthesis. While its transient existence is fundamental to normal physiology, its accumulation due to ASL deficiency reveals a complex pathophysiology. This extends beyond simple hyperammonemia to encompass systemic nitric oxide deficiency and cellular oxidative stress, directly implicating argininosuccinic acid in these processes. Understanding these multifaceted mechanisms is crucial for the development of novel therapeutic strategies for argininosuccinic aciduria that address not only ammonia detoxification but also the restoration of nitric oxide homeostasis and the mitigation of oxidative damage.

References

- 1. Adeno-associated viral gene therapy corrects a mouse model of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mouse model of argininosuccinic aciduria: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing Therapy for Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanidinosuccinic acid excretion in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Untrusted Request [mngha.med.sa]

- 11. Argininosuccinic acid synthetase deficiency in a hamster cell line and its complementation of argininosuccinic aciduria human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expanding the phenotype in argininosuccinic aciduria: need for new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Free Radical Scavengers Prevent Argininosuccinic Acid-Induced Oxidative Stress in the Brain of Developing Rats: a New Adjuvant Therapy for Argininosuccinate Lyase Deficiency? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arup.utah.edu [arup.utah.edu]

- 21. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. researchgate.net [researchgate.net]

- 24. uniprot.org [uniprot.org]

- 25. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Argininosuccinic Acid Disodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininosuccinic acid is a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in ureotelic organisms. Its disodium (B8443419) salt is a stable form commonly utilized in research to investigate the kinetics of urea cycle enzymes and the pathophysiology of argininosuccinic aciduria, an inherited metabolic disorder. This technical guide provides a comprehensive overview of the biological function of argininosuccinic acid, detailing its role in metabolic pathways, the enzymatic reactions it participates in, and the downstream consequences of its accumulation. The guide includes detailed experimental protocols for the quantification of argininosuccinic acid and the assessment of related enzyme activities, as well as quantitative data on enzyme kinetics and metabolite concentrations. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the complex biological processes involving argininosuccinic acid.

Introduction

Argininosuccinic acid is a non-proteinogenic amino acid that serves as an essential intermediate in the biosynthesis of arginine and the urea cycle.[1] It is synthesized in the cytoplasm from citrulline and aspartate by the enzyme argininosuccinate (B1211890) synthetase (ASS). Subsequently, argininosuccinic acid is cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate (B1241708).[2] This latter reaction is a crucial step in the urea cycle, regenerating arginine for the continuation of the cycle and linking nitrogen metabolism to the citric acid cycle through the production of fumarate.

The clinical significance of argininosuccinic acid is highlighted by the genetic disorder argininosuccinic aciduria (ASA), an autosomal recessive condition caused by a deficiency in ASL.[3] This deficiency leads to the accumulation of argininosuccinic acid in the body and a disruption of the urea cycle, resulting in hyperammonemia and a range of severe neurological and systemic symptoms.[4] The disodium salt of argininosuccinic acid is a commercially available and water-soluble form that is widely used as a substrate in enzymatic assays and as a tool to study the biochemical and cellular consequences of ASA in vitro.[5][6]

Biochemical Pathways

Argininosuccinic acid is a key player in two interconnected metabolic pathways: the Urea Cycle and the Citrulline-NO Cycle.

The Urea Cycle

The primary function of the urea cycle, which primarily occurs in the liver, is to convert neurotoxic ammonia into urea for excretion. Argininosuccinic acid is the substrate for the fourth step of this cycle.

The Citrulline-NO Cycle

In extrahepatic tissues, argininosuccinic acid participates in the citrulline-NO cycle, which is crucial for the endogenous synthesis of arginine, the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Quantitative Data

Enzyme Kinetics

The synthesis and degradation of argininosuccinic acid are catalyzed by argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), respectively. The kinetic parameters of these enzymes are crucial for understanding the flux through the urea cycle and for developing therapeutic strategies for related disorders.

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/h/mg protein) | Reference |

| Argininosuccinate Synthetase | Bovine Liver | Citrulline | - | - | [7][8] |

| Aspartate | - | - | [7][8] | ||

| ATP | - | - | [7][8] | ||

| Argininosuccinate Lyase | Rat Liver | Argininosuccinic Acid | 1.25 | 0.54 | [9] |

| Human Erythrocytes | Argininosuccinic Acid | 0.66 | 0.0072 (nmol/h/mg Hb) | [9] | |

| Bovine Liver | Argininosuccinic Acid | - | - | [7] |

Note: Specific Km and Vmax values for bovine liver ASS were not explicitly provided in the search results, but the kinetic mechanism was described as ordered.[7][8]

Metabolite Concentrations

The concentration of argininosuccinic acid in biological fluids is a key diagnostic marker for argininosuccinic aciduria.

| Analyte | Fluid | Condition | Concentration Range (µmol/L) | Reference |

| Argininosuccinic Acid | Plasma | Healthy | < 3 | [10] |

| Argininosuccinic Acid | Plasma | Argininosuccinic Aciduria | 5 - 110 | [11] |

| Argininosuccinic Acid | Urine | Healthy | < 2 mg/day | [7] |

| Argininosuccinic Acid | Urine | Argininosuccinic Aciduria | 5 - 7 g/day | [7] |

| Citrulline | Plasma | Healthy (infants) | 22 | [1][12] |

| Citrulline | Plasma | Argininosuccinic Aciduria | 220 | [1][12] |

Thermodynamics

The standard Gibbs free energy change (ΔG°') for the argininosuccinate synthetase reaction has been determined, providing insight into the energetics of this step in the urea cycle.

| Reaction | ΔG°' (kJ/mol) | Reference |

| Citrulline + Aspartate + ATP ⇌ Argininosuccinate + AMP + PPi | - | [13] |

Note: A specific value for the standard Gibbs free energy change for the argininosuccinate lyase reaction was not found, but the equilibrium constant has been reported, which allows for its calculation.[14]

Experimental Protocols

Quantification of Argininosuccinic Acid

This method is suitable for the quantification of argininosuccinic acid in urine samples after pre-column derivatization with o-phthaldialdehyde (OPA).

Protocol:

-

Sample Preparation:

-

To 200 µL of urine, add an internal standard (e.g., L-norleucine).

-

Add 800 µL of methanol (B129727) to precipitate proteins.

-

Vortex and centrifuge at 4000 rpm to pellet the precipitate.

-

Collect the supernatant for derivatization.

-

-

Pre-column Derivatization:

-

Mix 200 µL of the supernatant with 100 µL of 3-mercaptopropionic acid (MPA) reagent and 50 µL of o-phthalaldehyde (B127526) (OPA) reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

-

HPLC Analysis:

-

Inject 50 µL of the derivatized sample onto a C18 reverse-phase column.

-

Perform gradient elution with a suitable mobile phase system (e.g., Mobile Phase A: potassium phosphate buffer; Mobile Phase B: acetonitrile/methanol/water mixture).[15]

-

Detect the fluorescent derivatives using an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[1]

-

-

Data Analysis:

-

Quantify the concentration of argininosuccinic acid by comparing the peak area to a standard curve prepared with known concentrations of argininosuccinic acid disodium salt.

-

LC-MS/MS offers high sensitivity and specificity for the quantification of argininosuccinic acid in plasma.

Protocol:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Quantify the concentration of argininosuccinic acid using a calibration curve generated from standards and normalized to the internal standard.

-

Measurement of Argininosuccinate Lyase (ASL) Activity

ASL activity can be determined spectrophotometrically by measuring the formation of fumarate, which absorbs light at 240 nm.[17]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a quartz cuvette, combine 2.00 mL of the potassium phosphate buffer, 0.65 mL of deionized water, and 0.10 mL of the enzyme solution.[17]

-

Equilibrate to 37°C and monitor the absorbance at 240 nm until a stable baseline is achieved.[17]

-

Initiate the reaction by adding 0.25 mL of the argininosuccinic acid substrate solution.[17]

-

Record the increase in absorbance at 240 nm for approximately 5 minutes.[17]

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the reaction curve.

-

Use the molar extinction coefficient of fumarate at 240 nm to convert the rate of absorbance change to enzyme activity (units/mg protein).

-

Assessment of Oxidative Stress

The accumulation of argininosuccinic acid can induce oxidative stress. This can be measured in cell culture using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound salt for a specified duration.

-

-

DCFH-DA Staining:

-

Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add DCFH-DA solution (typically 10-25 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[18]

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]

-

-

Data Analysis:

-

Normalize the fluorescence intensity to cell number or protein content and compare the treated cells to untreated controls.

-

Measurement of Nitric Oxide Production

The effect of argininosuccinic acid on nitric oxide (NO) production can be indirectly assessed by measuring the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture medium using the Griess assay.

Protocol:

-

Sample Collection:

-

After treating cells with this compound salt, collect the cell culture medium.

-

-

Griess Reaction:

-

In a 96-well plate, mix 100 µL of the culture medium with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[19]

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

Signaling and Pathophysiological Implications

The accumulation of argininosuccinic acid, as seen in ASA, has significant downstream consequences beyond the direct disruption of the urea cycle.

Nitric Oxide Deficiency

A major consequence of ASL deficiency is a reduction in the synthesis of arginine, leading to a systemic deficiency of nitric oxide.[6] This occurs because ASL is part of a multi-protein complex that channels arginine to nitric oxide synthase. The resulting NO deficiency contributes to many of the clinical manifestations of ASA, including hypertension and neurological dysfunction.

Oxidative and Nitrosative Stress

The uncoupling of NOS due to arginine deficiency can lead to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress. Furthermore, the accumulation of argininosuccinic acid itself has been shown to induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular damage.[6]

Other Signaling Pathways

While the direct impact of argininosuccinic acid on other major signaling pathways like MAP kinase and NF-κB is not yet fully elucidated, there is evidence that arginine deprivation, a key feature of ASA, can activate the Ras/ERK and PI3K/AKT signaling pathways.[3] This suggests that the metabolic perturbations caused by the accumulation of argininosuccinic acid may have broader effects on cell signaling, growth, and survival, warranting further investigation.

Conclusion

This compound salt is an invaluable tool for researchers and drug development professionals studying the urea cycle and the pathophysiology of argininosuccinic aciduria. Its central role in nitrogen metabolism and nitric oxide synthesis makes it a critical molecule to understand. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for conducting rigorous in vitro and in vivo studies. The visualization of the involved pathways further aids in comprehending the complex biological functions of argininosuccinic acid and the systemic consequences of its dysregulation. Future research should continue to explore the direct and indirect effects of argininosuccinic acid on cellular signaling to uncover novel therapeutic targets for argininosuccinic aciduria and other related metabolic disorders.

References

- 1. abcam.com [abcam.com]

- 2. fiveable.me [fiveable.me]

- 3. Activation of Ras/PI3K/ERK pathway induces c-Myc stabilization to upregulate argininosuccinate synthetase, leading to arginine deiminase resistance in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Ras/PI3K/ERK Pathway Induces c-Myc Stabilization to Upregulate Argininosuccinate Synthetase, Leading to Arginine Deiminase Resistance in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Argininosuccinic aciduria fosters neuronal nitrosative stress reversed by Asl gene transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. p32-Dependent p38 MAPK Activation by Arginase II Downregulation Contributes to Endothelial Nitric Oxide Synthase Activation in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Free energy changes of the argininosuccinate synthetase reaction and of the hydrolysis of the inner pyrophosphate bond of adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

- 19. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]

A Technical Guide on the Role of Argininosuccinic Acid Disodium Salt in Argininosuccinic Aciduria Research

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1] This deficiency disrupts the detoxification of nitrogenous waste, leading to hyperammonemia and the accumulation of argininosuccinic acid.[1] The pathophysiology of ASA is multifaceted, extending beyond the urea cycle to impact nitric oxide (NO) synthesis and induce oxidative and nitrosative stress.[1][2] Argininosuccinic acid disodium (B8443419) salt, a stable form of the accumulating metabolite, serves as a critical tool in research to model the disease's toxic effects and explore its complex molecular mechanisms. This guide provides an in-depth exploration of the molecular underpinnings of ASA, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to Argininosuccinic Aciduria (ASA)

Argininosuccinic aciduria is the second most common urea cycle disorder (UCD), with an incidence estimated between 1 in 70,000 and 1 in 218,000 newborns.[1] It is caused by mutations in the ASL gene, which encodes the enzyme argininosuccinate lyase.[3] ASL catalyzes the fourth step of the urea cycle: the cleavage of argininosuccinic acid into arginine and fumarate.[3][4] This enzymatic block leads to the accumulation of argininosuccinic acid and citrulline in the blood and urine, a deficiency of the essential amino acid arginine, and the toxic buildup of ammonia (B1221849) in the blood (hyperammonemia).[3][5]

The clinical presentation is varied, ranging from a severe, neonatal-onset form with hyperammonemic coma to late-onset forms with episodic hyperammonemia, behavioral abnormalities, and learning disabilities.[3][6] Atypical for UCDs, ASA patients often suffer from a higher rate of chronic neurological complications, liver dysfunction, and hypertension, even in the absence of severe hyperammonemic episodes, suggesting a more complex pathophysiology beyond simple ammonia toxicity.[2][7][8]

The Complex Pathophysiology of ASA

The molecular pathogenesis of ASA is not solely attributable to hyperammonemia.[9] Evidence points to a combination of factors, including the systemic deficiency of arginine and its downstream metabolites, and the direct toxicity of accumulated argininosuccinic acid.[7][9]

Urea Cycle Disruption and Key Metabolic Pathways

ASL deficiency critically impairs the urea cycle's ability to convert waste nitrogen into urea.[5] This not only causes hyperammonemia but also disrupts the synthesis of arginine, a semi-essential amino acid.[9] Furthermore, ASL links the urea cycle to the tricarboxylic acid (TCA) cycle by generating fumarate.[10] The deficiency of ASL also impacts the citrulline-NO cycle, which is crucial for nitric oxide production.[6]

Nitric Oxide Deficiency

ASL plays a crucial structural role in a protein complex that channels extracellular arginine to nitric oxide synthase (NOS) for NO production.[7] In ASA, this complex is disrupted, leading to systemic NO deficiency despite arginine supplementation.[7][11] This deficiency is thought to contribute significantly to the long-term complications of ASA, including systemic hypertension and neurocognitive deficits.[9][12]

Argininosuccinic Acid Toxicity and Oxidative Stress

The accumulation of argininosuccinic acid is not benign. Research using argininosuccinic acid disodium salt has shown that it can induce significant oxidative and nitrosative stress.[13][14] It leads to the oxidation of lipids and proteins, a reduction in the antioxidant glutathione (B108866), and an increase in reactive oxygen species (ROS).[13][14] Furthermore, argininosuccinic acid can be converted into guanidinosuccinic acid (GSA), a uremic toxin that may contribute to the neurotoxicity seen in ASA.[7]

This compound Salt as a Research Tool

The disodium salt of argininosuccinic acid is the stable, soluble form of the metabolite that accumulates in ASA.[13][15] This makes it an indispensable tool for in vitro and in vivo research to simulate the toxic effects of the disease. Its applications include:

-

Inducing Oxidative Stress: In laboratory settings, it is applied to cell cultures or tissue preparations to study the mechanisms of ASA-induced oxidative damage, such as lipid peroxidation and protein oxidation.[13][14]

-

Modeling Neurotoxicity: It is used to investigate the specific neurotoxic effects of argininosuccinate accumulation on brain cells and tissues.[7]

-

Enzyme Assays: The compound serves as a substrate in spectrophotometric measurements to determine ASL enzymatic activity in patient cell extracts or research samples.[16]

Quantitative Data from Preclinical and Clinical Studies

Research using animal models and clinical trials has provided crucial quantitative data for understanding ASA pathophysiology and evaluating therapeutic strategies.

Table 1: Biochemical Phenotype in the Asl(Neo/Neo) Hypomorphic Mouse Model This mouse model recapitulates key features of human ASA, with residual ASL activity of less than 20%.[17]

| Analyte | Wild-Type (WT) | Asl(Neo/Neo) Mouse | Fold Change |

| Plasma Argininosuccinic Acid | Not Detected | Elevated | - |

| Plasma Arginine | Normal | Low | ↓ |

| Plasma Citrulline | Normal | Elevated | ↑ |

| Plasma Ammonia | Normal | Elevated | ↑ |

| Data synthesized from biochemical characterizations reported in literature.[10][17] |

Table 2: Effects of Arginine Dosing on Liver Function and Metabolites in ASA Patients A randomized, double-blind, placebo-controlled, cross-over trial compared high-dose arginine monotherapy with a combination of low-dose arginine and a nitrogen scavenging agent.[18][19]

| Parameter | Low-Dose Arginine (100 mg/kg/day) + Sodium Phenylbutyrate | High-Dose Arginine (500 mg/kg/day) | Key Finding |

| Plasma Argininosuccinic Acid (ASA) | Lower | Statistically Significant Increase | High-dose arginine increases ASA levels.[18] |

| Aspartate Aminotransferase (AST) | Lower | Statistically Significant Increase | High-dose arginine is associated with worsening liver inflammation.[18][19] |

| Alanine Aminotransferase (ALT) | Lower | Increased | Worsening of liver inflammation, especially in patients with pre-existing liver dysfunction.[19] |

| Plasma Arginine | Lower | Higher | High-dose treatment effectively raises plasma arginine.[18] |

| Plasma Citrulline | Lower | Higher | Reflects increased substrate for the urea cycle.[18] |

| Ammonia Control | Comparable | Comparable | Both treatments were effective in controlling ammonia.[18] |

Key Experimental Protocols

In Vitro Model of ASA-Induced Oxidative Stress

This protocol is designed to assess the direct oxidative damage caused by argininosuccinic acid.

-

Objective: To measure markers of oxidative stress in rat brain tissue after exposure to this compound salt.[13][14]

-

Methodology:

-

Expected Outcome: A dose-dependent increase in MDA, carbonyls, and ROS/RNS, with a corresponding decrease in GSH levels, demonstrating the direct induction of oxidative stress by argininosuccinic acid.[13][14]

The Asl(Neo/Neo) Hypomorphic Mouse Model

This animal model is critical for studying long-term disease progression and testing novel therapies.[17]

-

Model: The Asl(Neo/Neo) hypomorphic mouse, generated by inserting a neomycin resistance cassette into an intron of the Asl gene, which reduces but does not eliminate enzyme activity.[17]

-

Protocol for Biochemical Analysis:

-

Blood Collection: Collect blood from mice via methods such as retro-orbital bleeding or cardiac puncture.[17]

-

Plasma Separation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma.[17]

-

Ammonia Measurement: Immediately measure plasma ammonia using a commercial colorimetric or enzymatic kit, keeping samples cold to prevent ammonia volatilization.[17]

-

Amino Acid Analysis: Deproteinize plasma samples (e.g., with sulfosalicylic acid) and analyze amino acid concentrations, including argininosuccinic acid, arginine, and citrulline, using LC-MS/MS or ion-exchange chromatography.[17][20]

-

-

Protocol for Histological Analysis:

-

Tissue Collection: At the experimental endpoint, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[17]

-

Fixation and Processing: Dissect key organs (liver, brain), post-fix in 4% PFA, process through graded ethanol, and embed in paraffin.[17]

-

Staining: Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess general morphology and identify pathologies like liver fibrosis or neuronal cell loss.[17]

-

Clinical Trial Protocol: Arginine Dose Evaluation

This protocol outlines a human clinical trial to assess the impact of different arginine supplementation strategies on liver health in ASA patients.[18][19]

-

Study Design: A double-blind, placebo-controlled, cross-over trial.[18][19]

-

Participants: Patients diagnosed with Argininosuccinic Aciduria.[19]

-

Intervention Arms:

-

Protocol:

-

Outcome Measures:

Conclusion

The pathophysiology of argininosuccinic aciduria is a complex interplay between hyperammonemia, arginine deficiency, and the direct toxicity of argininosuccinic acid.[1] This intricate web of molecular events underscores the challenges in managing the disorder and highlights the need for therapies that address not only ammonia detoxification but also the restoration of NO homeostasis and mitigation of oxidative stress.[1][2] this compound salt is a vital research compound, enabling scientists to dissect the mechanisms of cellular damage and test therapeutic interventions. Data from robust preclinical models and carefully designed clinical trials are paramount for developing novel and more effective treatments that can improve the long-term neurological and systemic outcomes for individuals with ASA.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. Orphanet: Argininosuccinic aciduria [orpha.net]

- 4. thinkgenetic.org [thinkgenetic.org]

- 5. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]

- 6. researchgate.net [researchgate.net]

- 7. cocukmetabolizma.com [cocukmetabolizma.com]

- 8. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Argininosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mouse model of argininosuccinic aciduria: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expanding the phenotype in argininosuccinic aciduria: need for new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. biocompare.com [biocompare.com]

- 16. This compound salt hydrate ≥80% | Sigma-Aldrich [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]

- 19. A randomized controlled trial to evaluate the effects of high-dose versus low-dose of arginine therapy on hepatic function tests in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. arup.utah.edu [arup.utah.edu]

The Discovery and Synthesis of Argininosuccinic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Argininosuccinic acid is a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in ureotelic organisms. Its discovery was a pivotal moment in understanding nitrogen metabolism and the genetic disorders associated with its disruption, such as argininosuccinic aciduria. This technical guide provides an in-depth overview of the discovery of argininosuccinic acid, its biosynthesis, and the methodologies for its synthesis, with a focus on the preparation of its disodium (B8443419) salt for research and clinical applications. This document details the enzymatic synthesis, which remains the most prevalent and stereospecific method for its production. While chemical synthesis routes have been explored, detailed protocols and quantitative data are not extensively reported in the literature, underscoring the efficiency of the biological approach. This guide also includes detailed experimental protocols, quantitative data from enzymatic synthesis, and visualizations of the relevant biochemical pathways and experimental workflows.

Discovery and Biological Significance

Argininosuccinic acid was first isolated and identified in the early 1950s by S. Ratner and colleagues during their seminal work on the enzymatic mechanisms of the urea cycle.[1] Their research demonstrated that this compound is formed from L-citrulline and L-aspartate in an ATP-dependent reaction catalyzed by the enzyme argininosuccinate (B1211890) synthetase (ASS).[2] Subsequently, the enzyme argininosuccinate lyase (ASL) was shown to cleave argininosuccinic acid into L-arginine and fumarate, thus linking the urea cycle to the citric acid cycle.[3]

The discovery of argininosuccinic acid was fundamental to elucidating the complete urea cycle and understanding the biochemical basis of argininosuccinic aciduria, an inherited metabolic disorder caused by a deficiency in ASL.[4] In this condition, argininosuccinic acid accumulates in the blood and urine, leading to hyperammonemia and other severe clinical manifestations.

Biochemical Pathway: The Urea Cycle

Argininosuccinic acid is a key component of the urea cycle, a series of five enzymatic reactions that convert neurotoxic ammonia into urea for excretion. The cycle primarily occurs in the liver.

Synthesis of Argininosuccinic Acid

The synthesis of argininosuccinic acid is predominantly achieved through enzymatic methods, which offer high stereospecificity, yielding the biologically active L-isomer.

Enzymatic Synthesis

The most common and efficient method for preparing argininosuccinic acid is through the enzymatic reaction catalyzed by argininosuccinate synthetase (ASS).

Reaction:

L-Citrulline + L-Aspartate + ATP --Argininosuccinate Synthetase--> L-Argininosuccinic Acid + AMP + PPi

Table 1: Quantitative Data for Enzymatic Synthesis of Argininosuccinic Acid

| Parameter | Value | Reference |

| Enzyme Source | Bovine Liver (Crystalline) | [5] |

| Optimal pH | ~7.5 | [5] |

| Substrates | L-Citrulline, L-Aspartate, ATP | [2] |

| Cofactors | Mg2+ | [2] |

| Product | L-Argininosuccinic Acid | [1] |

| Yield | Not explicitly stated, but sufficient for isolation and characterization | [1] |

| Purity | Crystalline product obtained after purification | [5] |

Experimental Protocol: Enzymatic Synthesis and Isolation

The following protocol is based on the methods described by Ratner et al. in their pioneering work.[1]

Materials:

-

L-Citrulline

-

L-Aspartic Acid

-

Adenosine Triphosphate (ATP)

-

Magnesium Chloride (MgCl2)

-

Tris-HCl buffer (pH 7.5)

-

Purified Argininosuccinate Synthetase (ASS)

-

Dowex-1 and Dowex-50 ion-exchange resins

-

Barium Acetate

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing L-citrulline, L-aspartic acid, ATP, and MgCl2 in Tris-HCl buffer (pH 7.5).

-

Initiate the reaction by adding a purified preparation of argininosuccinate synthetase.

-

Incubate the mixture at 37°C. The reaction progress can be monitored by measuring the disappearance of inorganic phosphate (B84403) or the formation of argininosuccinate.

-

-

Termination and Deproteinization:

-

Stop the reaction by adding a deproteinizing agent, such as trichloroacetic acid, followed by centrifugation to remove the precipitated enzyme.

-

-

Isolation of Argininosuccinic Acid (as Barium Salt):

-

Neutralize the supernatant to pH 7.0.

-

Apply the neutralized solution to a Dowex-1 anion-exchange column (formate form).

-

Wash the column with water to remove unreacted substrates and other cations.

-

Elute the argininosuccinic acid with a gradient of formic acid.

-

Neutralize the fractions containing argininosuccinic acid with barium hydroxide.

-

Precipitate the barium argininosuccinate by adding ethanol and collect the precipitate by centrifugation.

-

-

Purification:

-

The barium salt can be further purified by redissolving in water and re-precipitating with ethanol.

-

References

- 1. Biosynthesis of urea. V. Isolation and properties of argininosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biosynthesis of urea. VI. Enzymatic cleavage of argininosuccinic acid to arginine and fumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of urea. Molecular and regulatory properties of crystalline argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Argininosuccinic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argininosuccinic acid is a crucial intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals. The disodium (B8443419) salt of this non-proteinogenic amino acid is a vital reagent in biochemical research, particularly in the study of argininosuccinate (B1211890) lyase (ASL), the enzyme responsible for its cleavage into arginine and fumarate (B1241708). A deficiency in ASL leads to the genetic disorder argininosuccinic aciduria, characterized by the accumulation of argininosuccinic acid and hyperammonemia. This guide provides a comprehensive overview of the physicochemical properties of argininosuccinic acid disodium salt, detailed experimental protocols for its use, and a visualization of its role in key metabolic pathways.

Physicochemical Properties

This compound salt is typically supplied as a white to off-white, hygroscopic powder.[1][2] Due to its hygroscopic nature, it is recommended to store the compound under desiccated conditions at -20°C for long-term stability.[1][2][3][4][5] For short-term use, it may be stored at room temperature.[1][2] One supplier suggests a stability of at least one year under appropriate storage conditions.[6] While detailed, independently verified quantitative data on some physicochemical properties are limited, the following tables summarize the available information from various sources.

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆N₄Na₂O₆ | [1][2][7][8] |

| Molecular Weight (Anhydrous) | 334.24 g/mol | [1][2][7][8][9][10] |

| Appearance | White to off-white powder | [1][2][7] |

| Purity | ≥80% to ≥98% (vendor specific) | [1][2][6][7][8] |

| CAS Number | 918149-29-8 (anhydrous) | [9][10] |

Physical and Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | >145°C (with decomposition) | [3][4][5] |

| Solubility | Slightly soluble in water and methanol | [1][2][3][4][5] |

| Storage Temperature | -20°C (long-term) | [1][2][3][4][5] |

| Hygroscopicity | Hygroscopic | [1][2] |

Biological and Metabolic Context

Argininosuccinic acid is a key metabolite in two significant biological pathways: the Urea Cycle and the Citrulline-NO Cycle.

The Urea Cycle

The urea cycle is a series of biochemical reactions that converts highly toxic ammonia into urea for excretion. Argininosuccinic acid is formed in the cytoplasm from citrulline and aspartate by the enzyme argininosuccinate synthetase (ASS). It is then cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate. Fumarate can then enter the citric acid cycle.[11]

Role in Nitric Oxide Synthesis

Argininosuccinate lyase (ASL) is also crucial for the production of nitric oxide (NO), a vital signaling molecule involved in various physiological processes, including vasodilation. ASL is part of a multi-protein complex that facilitates the synthesis of arginine, the direct precursor for NO synthesis by nitric oxide synthase (NOS). A deficiency in ASL can lead to reduced NO production, not only due to decreased endogenous arginine synthesis but also by impairing the cell's ability to utilize extracellular arginine for NO production.

Experimental Protocols

This compound salt is primarily used as a substrate in enzymatic assays to determine the activity of argininosuccinate lyase (ASL).

Spectrophotometric Assay for Argininosuccinate Lyase (ASL) Activity

This protocol is based on the continuous spectrophotometric rate determination of fumarate production, which absorbs light at 240 nm.

Principle: L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate

Materials:

-

This compound salt

-

Potassium Phosphate, Monobasic, Anhydrous

-

Potassium Hydroxide (KOH)

-

Deionized water

-

Spectrophotometer capable of measuring at 240 nm and maintaining a temperature of 37°C

-

Quartz cuvettes (1 cm light path)

Reagent Preparation:

-